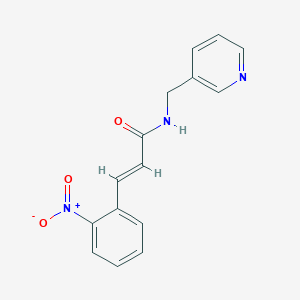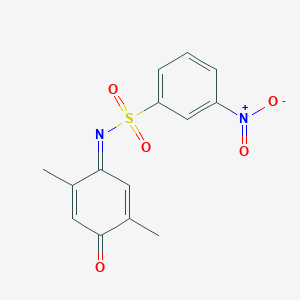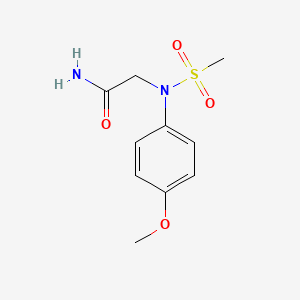![molecular formula C17H23NO3S B5835544 ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research. This heterocyclic organic compound is synthesized through a multi-step process and has been found to have several potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound acts by modulating the activity of certain neurotransmitters in the brain, such as glutamate and GABA. It has also been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been found to decrease the levels of certain inflammatory mediators, such as TNF-alpha and IL-1beta. In addition, this compound has been found to have a potential role in the regulation of oxidative stress and mitochondrial function.
实验室实验的优点和局限性
One of the advantages of using ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, which makes it suitable for various scientific research applications. However, the synthesis of this compound is a time-consuming process, which can be a limitation for some lab experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
未来方向
There are several future directions for research involving ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate. One potential direction is the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease. This compound has been found to have potential applications in this area, and further research is needed to explore its full potential. Another potential direction is the development of new drugs for the treatment of neuropathic pain and epilepsy. This compound has been found to exhibit anticonvulsant and analgesic properties, and further research is needed to explore its potential in this area. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
合成方法
The synthesis of ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate involves several steps, including the reaction of 4-methylthiophenol with ethyl 4-piperidinecarboxylate in the presence of a base, followed by acylation with ethyl chloroformate. The resulting product is then subjected to a series of reactions involving the use of reagents such as thionyl chloride, sodium hydride, and acetic anhydride. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide. The synthesis of this compound is a time-consuming process, but the final product is of high purity and can be used for various scientific research applications.
科学研究应用
Ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate has been found to have several potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been found to have a potential role in the treatment of neuropathic pain and epilepsy. In addition, this compound has been found to have potential applications in the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
ethyl 1-[2-(4-methylphenyl)sulfanylacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-3-21-17(20)14-8-10-18(11-9-14)16(19)12-22-15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWNNNRGQMFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)

![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

